molecular formula C17H17N3O4S B3015926 5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313405-67-3

5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B3015926
CAS No.: 313405-67-3
M. Wt: 359.4
InChI Key: BTQLFQNCDCHDDD-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic tetrahydrobenzothiophene derivative developed for advanced antibacterial research . This compound is part of a class of molecules designed as potent inhibitors of MsbA, an ATP-dependent flippase that translocates lipopolysaccharide (LPS) in Gram-negative bacteria; inhibiting this highly conserved target disrupts essential outer membrane biogenesis, presenting a promising strategy to overcome antimicrobial resistance (AMR) . In vitro biological evaluations demonstrate that closely related structural analogues exhibit excellent, broad-spectrum potency against critical pathogens including E. coli , P. aeruginosa , Salmonella , and S. aureus . The core tetrahydrobenzothiophene structure is recognized as a versatile building block in medicinal chemistry, with applications spanning the development of pharmaceuticals, agrochemicals, and dyes . The compound is synthesized via a medicinal chemistry route, and its structure is characterized by techniques such as NMR and mass spectrometry . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

5-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-5-6-13-12(7-9)14(15(18)21)17(25-13)19-16(22)10-3-2-4-11(8-10)20(23)24/h2-4,8-9H,5-7H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLFQNCDCHDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine under microwave irradiation . This method provides rapid access to the desired thiophene scaffold.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzo[b]thiophene scaffold is highly versatile, with modifications at positions 2 and 3 significantly influencing biological activity and physicochemical properties. The table below summarizes critical differences between the target compound and its analogs:

Compound Name Substituents Key Structural Features Synthesis Highlights Physical Properties Reported Bioactivities Reference
Target Compound : 5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3-Nitrobenzamido (position 2), carboxamide (position 3), methyl (position 5) Electron-withdrawing nitro group enhances reactivity; methyl improves lipophilicity. Not explicitly described in evidence. Likely involves acylation of amino-thiophene intermediates. N/A Presumed based on analogs (e.g., antioxidant) N/A
SIM-53B 3,5-Dihydroxybenzamido (position 2), cyano (position 3) Polar hydroxyl groups enhance solubility; cyano group may stabilize the structure. Protected 3,5-diacetoxybenzoic acid converted to acyl chloride, coupled with amino-thiophene . N/A Antioxidant (in vitro)
Vf (2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) 3-Chlorobenzamido (position 2) Chlorine substituent increases electronegativity and potential halogen bonding. Synthesized via reflux with 3-chlorobenzoyl chloride and sodium hydroxide . N/A Intermediate for pesticidal activity
Ethyl 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzamido (position 2), ethyl ester (position 3) Ester group reduces polarity compared to carboxamide; benzamido offers π-π interactions. Acylation of amino-thiophene with benzoyl chloride followed by esterification . Crystallizes in monoclinic system (reported for analogs) Structural studies
D128 (2-(Cyclopropanecarbonyl-amino)-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) Cyclopropanecarbonyl-amino (position 2), difluoro (position 6) Cyclopropane enhances metabolic stability; fluorine atoms improve bioavailability. Derived from oxo-precursor via fluorination (exact conditions unspecified) . Melting point: 203–205°C (MeOH/EtOH) Potential pesticidal/medicinal use
Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Cyanoacetamido (position 2), ethyl ester (position 3) Cyano group introduces strong electron-withdrawing effects; ester improves solubility. Cyanoacetylation of amino-thiophene with 1-cyanoacetyl-3,5-dimethylpyrazole . Intermediate purified via column chromatography Antioxidant, antibacterial

Biological Activity

5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The information presented is compiled from various research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H16N4O3S
  • Molecular Weight : 332.37 g/mol

The compound features a benzo[b]thiophene core with a nitro group and an amide functionality that may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study on similar benzo[b]thiophene derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 31.25 µg/mL for certain derivatives .
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli31.25
Related DerivativeS. aureus62.50

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies:

  • Cell Lines Tested : The compound demonstrated cytotoxic effects on human cancer cell lines such as Hela (cervical cancer) and A549 (lung cancer).
  • IC50 Values : In one study, the IC50 value for Hela cells was found to be approximately 45 µM, indicating moderate potency against this cell type .
Cell LineIC50 (µM)
Hela45
A54950

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been noted:

  • Mechanism of Action : Compounds with a thiophene ring have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Study Results : A derivative displayed a reduction in inflammation markers by up to 70% in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

Several case studies highlight the application of this compound in drug design:

  • Case Study on Synthesis and Activity : A research group synthesized various nitro-substituted benzo[b]thiophenes and evaluated their biological activity. The findings suggested that the introduction of nitro groups significantly enhanced antimicrobial activity while maintaining low cytotoxicity towards normal cells.
  • In Vivo Studies : In vivo studies using animal models have shown that derivatives of this compound can reduce tumor growth significantly compared to controls when administered at specific dosages.

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